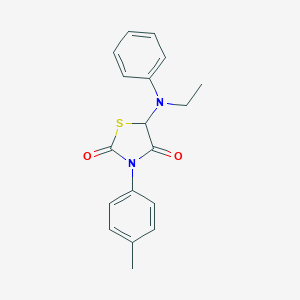![molecular formula C20H20N4S B259032 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is a compound that belongs to the family of thiomorpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. It also disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer, antifungal, and antibacterial activity, 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine has been shown to possess antioxidant and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine. One potential direction is the development of novel analogs with improved solubility and reduced toxicity. Another direction is the investigation of its potential applications in agriculture, such as its use as a fungicide or herbicide. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is a promising compound with potential applications in various fields. Its broad-spectrum activity against cancer cell lines, fungi, and bacteria, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine can be achieved through several methods. One of the most common methods involves the reaction of 4-methylbenzonitrile, phenylhydrazine, and carbon disulfide in the presence of sodium ethoxide. The resulting product is then treated with morpholine and thionyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to exhibit antifungal and antibacterial activity.
Eigenschaften
Produktname |
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine |
|---|---|
Molekularformel |
C20H20N4S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
4-[6-(4-methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine |
InChI |
InChI=1S/C20H20N4S/c1-15-7-9-16(10-8-15)18-20(24-11-13-25-14-12-24)21-19(23-22-18)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
InChI-Schlüssel |
VBTKPNRTSCACGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)N4CCSCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)N4CCSCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)


![2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B258955.png)

![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)


![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)